5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde;dihydrochloride
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Overview
Description
5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde;dihydrochloride is a chemical compound with the molecular formula C9H7N3O.2HCl. It is a derivative of pyrazole and pyridine, two important heterocyclic compounds. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde;dihydrochloride typically involves the reaction of pyrazole derivatives with pyridine-3-carbaldehyde under specific conditions. One common method includes the condensation of 5-amino-1H-pyrazole with pyridine-3-carbaldehyde, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and controlled environments ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde;dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its structure allows it to bind to active sites of enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Methyl-1H-pyrazol-5-yl)pyridine-3-carbaldehyde
- 5-(1H-pyrazol-3-yl)pyridine-3-carbaldehyde
Uniqueness
5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde;dihydrochloride is unique due to its specific substitution pattern on the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .
Biological Activity
5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde; dihydrochloride (CAS Number: 2402839-11-4) is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Synthesis
The molecular formula of 5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde; dihydrochloride is C₉H₇N₃O·2HCl. It is synthesized primarily through the condensation of 5-amino-1H-pyrazole with pyridine-3-carbaldehyde, followed by the formation of the dihydrochloride salt through the addition of hydrochloric acid.
Biological Mechanisms
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer proliferation and inflammation pathways. For instance, pyrazole derivatives are known to inhibit BRAF(V600E), EGFR, and other kinases, which are crucial in tumor growth regulation .
Cellular Interaction : The structure allows binding to active sites on enzymes or receptors, modulating their activity and leading to various cellular responses. This interaction can result in apoptosis in cancer cells or modulation of inflammatory responses .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For example, a study demonstrated that compounds similar to 5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC₅₀ values for these compounds ranged from 3.79 µM to 49.85 µM, indicating potent activity against these cell lines .
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde | MCF-7 | 3.79 |
Similar Pyrazole Derivative | A549 | 26.00 |
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
Anti-inflammatory Effects
Research has also indicated that pyrazole derivatives possess anti-inflammatory properties. These compounds inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has been documented, with several studies reporting effectiveness against bacterial strains and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Case Studies
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of specific pyrazoles with doxorubicin showed a significant synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .
- Inflammation Models : In animal models of inflammation, compounds similar to 5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde demonstrated reduced swelling and pain response when administered prior to inflammatory stimuli, indicating their potential use in anti-inflammatory therapies .
Properties
IUPAC Name |
5-(1H-pyrazol-5-yl)pyridine-3-carbaldehyde;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O.2ClH/c13-6-7-3-8(5-10-4-7)9-1-2-11-12-9;;/h1-6H,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGVWJUNWWYGCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=CN=CC(=C2)C=O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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